![molecular formula C10H15NO4 B2830260 1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid CAS No. 1499189-46-6](/img/structure/B2830260.png)

1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

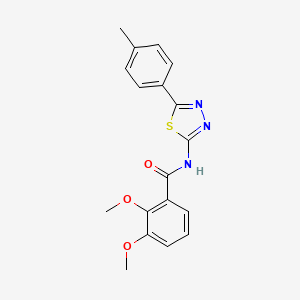

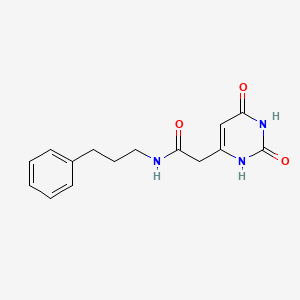

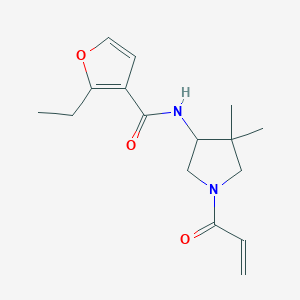

The compound “1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid” is an organic compound. It contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Bio-organic Chemistry

NCA serves as a precursor in peptide synthesis. Researchers utilize it to create peptide bonds, which are essential for constructing proteins and other bioactive molecules. The NCA method allows for precise control over peptide length and sequence, making it valuable in drug development, enzyme design, and protein engineering .

Tissue Engineering and Regenerative Medicine

NCA-based polymers find applications in tissue engineering scaffolds. Their biocompatibility and tunable properties make them suitable for promoting cell adhesion, proliferation, and differentiation. Researchers explore NCA-derived materials to design artificial tissues, wound healing matrices, and implantable devices .

Drug Delivery Systems

NCA-derived polymers can encapsulate drugs and release them in a controlled manner. By modifying the NCA backbone, researchers tailor drug carriers for specific therapeutic applications. These systems enhance drug stability, improve bioavailability, and minimize side effects .

Chiral Separation and Enantiomer Resolution

Researchers investigate NCA derivatives for chiral separation. The unique chemical structure of NCA allows for enantiomer resolution, which is crucial in pharmaceuticals, agrochemicals, and fine chemicals. Computational studies aid in designing efficient separation processes .

Materials Science and Surface Modification

NCA-functionalized surfaces exhibit interesting properties. Researchers explore NCA coatings to enhance material biocompatibility, reduce fouling, and promote cell attachment. These modified surfaces find applications in biosensors, medical devices, and biocompatible coatings .

Computational Chemistry and Molecular Simulation

Molecular dynamics simulations help understand NCA formation and reactivity. Researchers study the thermodynamics of NCA reactions, exploring factors like peptide length, temperature, and conformation. Insights from simulations guide experimental work and advance our understanding of NCA chemistry .

Wirkmechanismus

Target of Action

The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during the synthesis process. Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound is likely involved in the synthesis of more complex molecules, particularly in peptide synthesis . The Boc group protects the amine during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to reveal the amine .

Result of Action

The primary result of the action of “1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid” is the protection of amines during organic synthesis, allowing for the creation of more complex molecules without unwanted side reactions .

Action Environment

The action of the compound is influenced by the reaction conditions. For example, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the efficacy and stability of the compound’s action are highly dependent on the reaction environment.

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4H,5-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXVLQNYPMSTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2830181.png)

![2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2830182.png)

![(E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2830185.png)

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)